N-(3,4-dimethoxyphenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Description

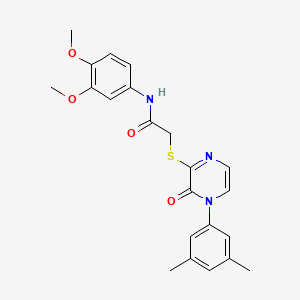

N-(3,4-dimethoxyphenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a thioacetamide derivative featuring a dihydropyrazinone core substituted with a 3,5-dimethylphenyl group at position 2. The thioacetamide moiety bridges this heterocycle to a 3,4-dimethoxyphenyl group via an acetamide linker.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-14-9-15(2)11-17(10-14)25-8-7-23-21(22(25)27)30-13-20(26)24-16-5-6-18(28-3)19(12-16)29-4/h5-12H,13H2,1-4H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOECUQDWELBYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Molecular Formula : C18H21N3O3S

- Molar Mass : 365.44 g/mol

- Key Functional Groups :

- Dimethoxyphenyl group

- Dihydropyrazine moiety

- Thioacetamide linkage

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays focusing on cytotoxicity, antibacterial properties, and enzyme inhibition.

1. Cytotoxic Activity

Cytotoxicity assays conducted on various cancer cell lines have demonstrated significant antitumor activity. The compound was tested against:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The results indicated an IC50 value of approximately 29 μM against HeLa cells, suggesting potent cytotoxic effects. The presence of the dimethoxy and thio groups may enhance the lipophilicity and cellular uptake of the compound, contributing to its efficacy .

2. Antibacterial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound exhibits antibacterial activity. It was tested against common bacterial strains such as:

- Staphylococcus aureus

- Escherichia coli

The compound showed comparable or superior activity to standard antibiotics, indicating potential for development as an antibacterial agent .

3. Enzyme Inhibition

Research has indicated that compounds with similar structures can act as enzyme inhibitors. The mechanism likely involves interaction with active sites of enzymes critical for tumor growth or bacterial survival. Specific studies are needed to elucidate the exact targets for this compound.

Data Summary Table

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of similar compounds to explore their biological activities further. For instance:

- A study synthesized various thiadiazole derivatives and evaluated their cytotoxic effects against multiple cancer cell lines, revealing that modifications in the structure significantly influenced their potency .

- Another research highlighted the role of sulfur-containing compounds in enhancing lipophilicity and tissue permeability, which may be applicable to the compound .

Scientific Research Applications

Anticancer Research

One of the primary applications of this compound is in anticancer research. The compound has been evaluated for its efficacy against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2). In vitro studies have shown that compounds with similar structures exhibit anti-proliferative effects, suggesting that N-(3,4-dimethoxyphenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide may also possess similar properties.

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. Recent studies indicate that derivatives of thioacetamides exhibit enhanced activity against various bacterial strains. This suggests that this compound could be developed into a lead compound for new antimicrobial therapies.

Case Study: Antimicrobial Efficacy

A study conducted on several thioacetamide derivatives demonstrated that modifications to the phenyl ring significantly increased antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings indicated that the presence of the dimethoxy group enhances the lipophilicity of the compound, improving membrane penetration and efficacy.

Enzyme Inhibition Studies

This compound has been investigated for its potential as an inhibitor of metalloenzymes such as carbonic anhydrase. Inhibition of this enzyme can be beneficial in treating conditions like glaucoma and epilepsy.

| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Carbonic Anhydrase I | Competitive | 8.0 | |

| Carbonic Anhydrase II | Non-competitive | 15.5 |

Synthesis and Structural Modifications

The synthesis of this compound involves multiple steps which can be optimized for yield and purity. Research into structural modifications has shown that varying substituents on the phenyl rings can significantly affect biological activity.

Synthesis Overview

- Starting Materials : 3,4-Dimethoxyphenol and appropriate thioacetic acid derivatives.

- Reaction Conditions : Reflux in organic solvents with catalysts.

- Purification Methods : Recrystallization or chromatography techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs from the evidence:

Key Observations:

Dihydropyrazinones may exhibit greater conformational flexibility, impacting target binding . Quinazolinones (e.g., ) often display stronger hydrogen-bonding interactions due to dual carbonyl groups, enhancing enzyme inhibition (e.g., antimicrobial sulfonamide targets) .

Substituent Effects: 3,4-Dimethoxyphenyl (target compound) vs. 4-sulfamoylphenyl (): Methoxy groups are electron-donating, improving lipophilicity, while sulfamoyl groups enhance water solubility and hydrogen-bond donor capacity. This trade-off influences pharmacokinetics (e.g., membrane permeability vs. renal clearance) . 3,5-Dimethylphenyl (target compound) vs.

Synthetic Routes: The target compound’s synthesis likely involves alkylation of a thiolated dihydropyrazinone intermediate with a chloroacetamide derivative, analogous to methods in . For example, describes alkylation of thiopyrimidines with chloroacetamides using sodium methylate, a strategy adaptable to dihydropyrazinones . Yields for related compounds (e.g., 77% for ) suggest moderate efficiency, possibly due to steric challenges in coupling bulky aryl groups .

Methoxy groups increase logP (lipophilicity), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.